molecular formula C10H11N3O B1519136 7-amino-3-ethylquinazolin-4(3H)-one CAS No. 873850-11-4

7-amino-3-ethylquinazolin-4(3H)-one

Cat. No. B1519136
M. Wt: 189.21 g/mol
InChI Key: BFOIVWDWSYAZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-3-ethylquinazolin-4(3H)-one (7AEQ) is a heterocyclic compound with an aromatic ring structure and a nitrogen atom in the ring. It is derived from the quinazolinone class of compounds and has a wide range of applications in the pharmaceutical, agricultural, and food industries. 7AEQ has been studied extensively for its potential to be used as a drug and its ability to act as a pro-drug, a precursor of active drugs, and a drug delivery system.

Scientific Research Applications

Enzyme Inhibition Properties

7-Amino-3-ethylquinazolin-4(3H)-one has been explored for its potential in inhibiting certain metabolic enzymes. It was part of a study involving novel quinazolinone derivatives, which showed inhibitory effects on enzymes like α-glucosidase, acetylcholinesterase, and human carbonic anhydrases I and II. These derivatives demonstrated significant inhibition with varying Ki values, indicating potential applications in managing diseases involving these enzymes (Tokalı et al., 2021).

Antimicrobial and Antitubercular Properties

A series of compounds, including 7-chloro-3-(substituted benzylidene/phenyl ethylidene amino)-2-phenylquinazolin-4(3H)-ones, were synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds showed significant effectiveness against Mycobacterium tuberculosis, with one derivative demonstrating activity equivalent to the standard compound isoniazid. This indicates the potential of 7-amino-3-ethylquinazolin-4(3H)-one derivatives in the development of new antimicrobial and antitubercular agents (Anand et al., 2011).

Synthesis and Applications in Organic Chemistry

7-Amino-3-ethylquinazolin-4(3H)-one has been used in the synthesis of various heterocyclic systems. Its reactions with different reagents have led to the formation of novel compounds, indicating its versatility in organic synthesis. For example, its use in reactions with aromatic aldehydes has resulted in the creation of new benzylidenaminoquinazolin-4(3H)-one derivatives. Such compounds have potential applications in the development of new pharmaceuticals or materials (Aridoss & Laali, 2011).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of quinazolinone derivatives with various enzymes and receptors. These studies help in the design and synthesis of new compounds with targeted biological activities. Such research is crucial in drug discovery, where understanding the molecular basis of compound interactions can lead to more effective and targeted therapies (Borik & Hussein, 2021).

Antifungal and Antitumor Activities

Studies have also shown that derivatives of 7-amino-3-ethylquinazolin-4(3H)-one exhibit significant antifungal and antitumor activities. This opens up possibilities for the development of new therapeutic agents targeting specific fungal infections and cancer types (El-Hashash et al., 2015).

properties

IUPAC Name

7-amino-3-ethylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-13-6-12-9-5-7(11)3-4-8(9)10(13)14/h3-6H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOIVWDWSYAZRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-amino-3-ethylquinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Gemma, C Camodeca, M Brindisi… - Journal of medicinal …, 2012 - ACS Publications
The intramolecular hydrogen bond formed between a protonated amine and a neighboring H-bond acceptor group in the side chain of amodiaquine and isoquine is thought to play an …
Number of citations: 69 pubs.acs.org
A Testard, L Picot, O Lozach, M Blairvacq… - Journal of enzyme …, 2005 - Taylor & Francis
The microwave-assisted synthesis of a family of 2,8-substituted thiazoloquinazolinones is described. The preliminary evaluation of the antiproliferative activity and the capacity of these …
Number of citations: 43 www.tandfonline.com

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